![molecular formula C9H5BrF4O B2676011 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene CAS No. 1824865-81-7](/img/structure/B2676011.png)

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

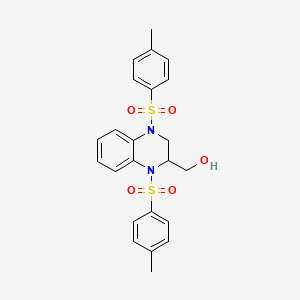

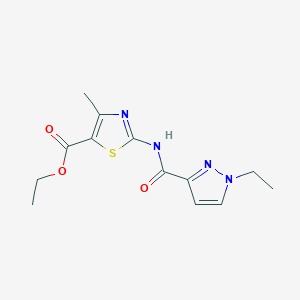

“1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene” is a chemical compound with the molecular formula C9H5BrF4O . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C9H5BrF4O/c10-6-1-3-7 (4-2-6)15-8 (11)5-9 (12,13)14/h1-5H . This indicates the presence of a bromine atom attached to the benzene ring at the 1-position and a tetrafluoroprop-1-enoxy group attached at the 4-position . Physical and Chemical Properties Analysis

The compound is a solid at ambient temperature . Its molecular weight is 285.04 . The InChI key for this compound isCEUJJLSPZMSXRJ-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Organic Synthesis and Reactivity

Compounds similar to 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene have been utilized in various synthetic pathways, showcasing their reactivity and utility in constructing complex molecular architectures. For example, the study by Schlosser and Castagnetti (2001) demonstrates the generation of arynes from bromo-(trifluoromethoxy)benzenes and their subsequent reactions with furan to produce [4+2] cycloadducts, which can be further manipulated to synthesize naphthalenes and naphthols (Schlosser & Castagnetti, 2001). This highlights the potential for using bromo- and fluoro-substituted benzenes in complex synthetic schemes.

Catalysis and Material Science

The study by Rathore et al. (2001) discusses the synthesis of macromolecules with multiple redox-active sites from bromophenyl derivatives, which act as "electron sponges" in redox processes (Rathore, Burns, & Deselnicu, 2001). This suggests potential applications in catalysis and as components in electronic materials.

Coordination Chemistry and Polymer Science

The synthesis and application of bromo-substituted benzenes in coordination polymers and dendritic structures, as shown in studies on zinc(II) coordination polymers with mixed ligands, underscore their significance in designing materials with specific properties such as selective sorption and fluorescence sensing (Hua et al., 2015). These materials could have applications in gas storage, separation technologies, and sensing devices.

Electronic and Photonic Materials

The electronic coupling in mixed-valence systems using arylenediamine derivatives, as investigated by Lambert et al. (2005), provides insights into the design of organic electronic materials (Lambert et al., 2005). Such studies can guide the development of new materials for organic electronics and photonics, leveraging the unique properties of bromo- and fluoro-substituted benzene derivatives.

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and to handle the compound only in a well-ventilated area or outdoors .

Propriétés

IUPAC Name |

1-bromo-4-[(Z)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUJJLSPZMSXRJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O/C(=C/C(F)(F)F)/F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)

![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)

methylidene}amino 3,4-dichlorobenzoate](/img/structure/B2675937.png)

![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)